molecular formula C6H5Cl2NO3S B8362506 2,3-Dichloro-5-(methylsulfonyloxy)pyridine

2,3-Dichloro-5-(methylsulfonyloxy)pyridine

Cat. No. B8362506
M. Wt: 242.08 g/mol
InChI Key: HDIONPLBWPXAMY-UHFFFAOYSA-N
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Patent
US06432880B1

Procedure details

At 0° C., initially 7.9 g of triethylamine and then 8.5 g of methanesulfonyl chloride were added to 11.6 g of 2,3-dichloro-5-hydroxypyridine in 150 ml of methylene chloride. The mixture was subsequently stirred at approximately 20° C. for 17 hours and then washed with 100 ml of water. The organic phase was dried over magnesium sulfate and then concentrated. The resulting crude product was purified by silica gel chromatography (mobile phase: ethyl acetate/cyclohexane (1:1)). Yield: 9.1 g.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][C:17]([OH:21])=[CH:16][N:15]=1>C(Cl)Cl>[Cl:13][C:14]1[C:19]([Cl:20])=[CH:18][C:17]([O:21][S:9]([CH3:8])(=[O:11])=[O:10])=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
8.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
11.6 g
Type
reactant
Smiles
ClC1=NC=C(C=C1Cl)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was subsequently stirred at approximately 20° C. for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 100 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel chromatography (mobile phase: ethyl acetate/cyclohexane (1:1))

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
Smiles
ClC1=NC=C(C=C1Cl)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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